1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound features an imidazolium cation with a decyl group and a hexylthio substituent, paired with a chloride anion. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) typically involves the alkylation of 1-methylimidazole with 1-chlorodecane to form 1-decyl-3-methylimidazolium chloride. This intermediate can then be further modified by introducing the hexylthio group through a nucleophilic substitution reaction with a suitable thiol reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The chloride anion can be exchanged with other anions through metathesis reactions using salts like sodium triflate.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ability to dissolve a variety of compounds and its thermal stability.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties can enhance the solubility and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) exerts its effects is largely dependent on its ionic nature and the specific application. In antimicrobial applications, the compound disrupts microbial cell membranes, leading to cell lysis and death. The imidazolium cation interacts with the negatively charged components of the cell membrane, while the hydrophobic decyl and hexylthio groups penetrate the lipid bilayer, causing structural disruption . In catalytic applications, the compound can stabilize transition states and intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) can be compared with other imidazolium-based ionic liquids, such as:
1-Decyl-3-methylimidazolium chloride: Similar in structure but lacks the hexylthio group, which may affect its solubility and reactivity.
1-Hexyl-3-methylimidazolium chloride: Has a shorter alkyl chain, which can influence its physical properties and applications.
1-Hexadecyl-3-methylimidazolium chloride: Features a longer alkyl chain, potentially enhancing its hydrophobic interactions and applications in surfactant-related processes.
The uniqueness of 1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) lies in its specific combination of the decyl and hexylthio groups, which confer distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
102069-72-7 |
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Molecular Formula |
C20H41ClN2S |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
1-decyl-3-(hexylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2S.ClH/c1-3-5-7-9-10-11-12-13-15-21-16-17-22(19-21)20-23-18-14-8-6-4-2;/h16-17H,3-15,18-20H2,1-2H3;1H |
InChI Key |
SVRAOBKEYJXFON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)CSCCCCCC.[Cl-] |
Origin of Product |
United States |
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